Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate
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Overview
Description
Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate typically involves the reaction of 2,4-dihydroxyphenyl sulfanyl with tetrafluoropropanoic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form. Industrial production also emphasizes the importance of safety measures and environmental considerations during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with active site residues, while the tetrafluoropropanoate moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone
- 4,4’-Dihydroxyphenyl disulfide
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate stands out due to its tetrafluoropropanoate group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
Molecular Formula |
C10H8F4O4S |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
methyl 2-(2,4-dihydroxyphenyl)sulfanyl-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C10H8F4O4S/c1-18-8(17)9(11,10(12,13)14)19-7-3-2-5(15)4-6(7)16/h2-4,15-16H,1H3 |
InChI Key |
HZDAWSAXPMOJDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(F)SC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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